![molecular formula C21H28O4 B601831 21-Dehydrocorticosterone CAS No. 20287-97-2](/img/structure/B601831.png)
21-Dehydrocorticosterone
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Overview
Description
21-Dehydrocorticosterone, also known as 11-Dehydrocorticosterone or 21-hydroxypregn-4-ene-3,11,20-trione, is a naturally occurring, endogenous corticosteroid related to cortisone and corticosterone . It is related to 21-deoxycortisol and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase .
Molecular Structure Analysis
The molecular formula of 21-Dehydrocorticosterone is C21H28O4 . The molecular weight is 344.44 g/mol . The structure of 21-Dehydrocorticosterone can be understood as the 21-hydroxy-variant of progesterone or as the 11-deoxy-variant of corticosterone .
Chemical Reactions Analysis
21-Dehydrocorticosterone is involved in various chemical reactions. For instance, it is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Moreover, 11β-hydroxylation of 21-Dehydrocorticosterone produces corticosterone and confers glucocorticoid activity .
Scientific Research Applications
Reproductive Biology
In reproductive biology, 21-Dehydrocorticosterone is used to explore its effects on gonadal function and fertility. Research in chondrichthyan reproduction, for instance, examines the physiological functions of steroid hormones, including 21-Dehydrocorticosterone, and their implications for species conservation .
Biochemical Research
This compound is essential in biochemical research for the development of assays to measure steroid hormone levels in biological samples. It serves as a standard or reference compound in chromatography and mass spectrometry techniques, aiding in the detection and quantification of hormones in human serum and urine .
Safety and Hazards
Future Directions
Future research directions could involve further investigation into the synthesis, mechanism of action, and potential therapeutic uses of 21-Dehydrocorticosterone. For instance, a recent study has highlighted the importance of understanding the effects of glucocorticoids in specific cell types and their key cellular targets in particular disease states .
Mechanism of Action
Target of Action
21-Dehydrocorticosterone, also known as 21-hydroxyprogesterone, is a steroid hormone produced by the adrenal gland . It primarily targets primary and secondary immune cells, fibroblasts, and osteoblasts . It binds to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .
Mode of Action
21-Dehydrocorticosterone interacts with its targets by easily penetrating the cell membrane due to its lipophilic nature . Once inside the cell, it binds to the glucocorticoid receptor, leading to either upregulation or downregulation of the synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins .
Biochemical Pathways
21-Dehydrocorticosterone affects several biochemical pathways. It is a precursor molecule for the production of aldosterone . The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .
Result of Action
The action of 21-Dehydrocorticosterone results in a variety of molecular and cellular effects. It regulates an estimated 20% of the entire genome . Its action broadly induces effects in cells and tissues, especially those that are unique to the immune system .
properties
IUPAC Name |
2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-17,19,24H,3-8,10H2,1-2H3/t14-,15+,16+,17-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDACGRLOGBANH-RJOVDCOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@@H]3CC[C@@H]4C(=O)C=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Does the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme show different substrate specificity compared to the NADPH-dependent enzyme?
A1: Yes, the research indicates that the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme demonstrates distinct substrate specificity compared to the NADPH-dependent enzyme. Specifically, in rats of all ages studied, the NADH-dependent enzyme exclusively reduced 21-dehydrocortisol, while exhibiting no activity towards 21-dehydrocorticosterone []. Conversely, the NADPH-dependent enzyme demonstrated the capability to reduce both 21-dehydrocortisol and 21-dehydrocorticosterone []. This difference in substrate specificity highlights the distinct roles these enzymes might play in corticosteroid metabolism.
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